molecular formula C14H16N2O3S B2804750 N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide CAS No. 1797565-37-7

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2804750
CAS No.: 1797565-37-7
M. Wt: 292.35
InChI Key: IXGGVXLZZFRCBK-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide is a compound that combines a pyridinone moiety, a hydroxypropyl group, and a thiophene-derived acetamide. The integration of these distinct structural elements potentially confers diverse biological activities, making this compound a subject of interest in fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide generally involves multi-step organic reactions. A common synthetic route might begin with the condensation of a pyridinone derivative with a hydroxyalkyl halide under basic conditions to introduce the hydroxypropyl group. Subsequent acylation with thiophene-2-acetic acid chloride in the presence of a suitable base such as triethylamine could yield the target compound.

Industrial Production Methods

Industrial production methods for such complex molecules typically involve optimizing reaction conditions for maximum yield and purity. Methods may include the use of flow reactors for continuous synthesis, employing catalysts to enhance reaction rates, and implementing advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide may undergo various chemical reactions including:

  • Oxidation: Possible oxidation at the thiophene ring or the hydroxy group.

  • Reduction: Reduction of the oxopyridinone to its hydroxyl derivative.

  • Substitution: Electrophilic or nucleophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

  • Oxidation: Reagents such as hydrogen peroxide or peracids might be used.

  • Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: Conditions like Friedel-Crafts alkylation or acylation using Lewis acids.

Major Products Formed

These reactions can yield various derivatives with modified functional groups, potentially enhancing or altering the biological activity of the parent compound.

Scientific Research Applications

The compound's unique structure suggests it may interact with specific biological targets, making it of interest for:

  • Chemistry: Studying the reactivity and stability of the compound.

  • Biology: Investigating its interactions with enzymes or receptors.

  • Medicine: Exploring potential therapeutic effects, such as antimicrobial, anti-inflammatory, or anticancer activities.

  • Industry: Potential use in the development of new materials or as a chemical intermediate in synthesis.

Mechanism of Action

The exact mechanism of action for N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide would depend on its target in biological systems. Generally, it might function by:

  • Binding to enzymes or receptors: , inhibiting or activating their activity.

  • Modulating molecular pathways: related to cellular processes such as inflammation or cell proliferation.

Comparison with Similar Compounds

Similar compounds to consider include those with a pyridinone core or a thiophene ring, like:

  • 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propionic acid

  • 2-thiophenylacetamide derivatives

These compounds may share some biological activities but differ in their efficacy, specificity, or mechanism of action, underscoring the uniqueness of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)-2-(thiophen-2-yl)acetamide in scientific research.

Properties

IUPAC Name

N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c17-11(10-16-6-2-1-5-14(16)19)9-15-13(18)8-12-4-3-7-20-12/h1-7,11,17H,8-10H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGGVXLZZFRCBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C=C1)CC(CNC(=O)CC2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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